(R)-1-(m-Tolyl)ethanamine hydrochloride
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Overview
Description
“®-1-(m-Tolyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1167414-88-1 . It’s not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C9H14ClN . The InChI code is 1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 171.67 . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis of Cinacalcet Hydrochloride
One notable application involves the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism. The efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, closely related to "(R)-1-(m-Tolyl)ethanamine hydrochloride," demonstrates its significance as a key intermediate. The process employs R-(−)-mandelic acid as a resolving agent, establishing an industrial-scale production method that ensures high enantiomeric excess (ee) of the desired enantiomer (V. T. Mathad et al., 2011).
Antiamoebic Activity
Research on chalcones possessing N-substituted ethanamine has shown significant antiamoebic activity. A series of chalcones synthesized through the aldol condensation reaction exhibited better activity than the standard drug metronidazole against Entamoeba histolytica. This highlights the potential for derivatives of "this compound" in developing new antiamoebic treatments (Saadia Leeza Zaidi et al., 2015).
Catalytic Applications
In the realm of catalysis, zinc complexes bearing N,N′-bidentate entiopure ligands, which can be derived from "this compound," have shown high catalytic activity in the ring-opening polymerization of rac-lactide. This application demonstrates the compound's utility in creating environmentally friendly polymers with high stereocontrol, contributing to the sustainable development of polymer materials (S. Nayab et al., 2012).
Drug Development and Synthesis
Additionally, derivatives of "this compound" have been applied in the synthesis of complex molecules, such as calcimimetics and G-protein-coupled receptor ligands. The enantioselective synthesis of primary 1-(aryl)alkylamines through nucleophilic addition of organolithium reagents to hydroxyoxime ethers showcases the compound's pivotal role in creating biologically active molecules with potential therapeutic applications (Masakazu Atobe et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(1R)-1-(3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-4-3-5-9(6-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRFRLOFJGHSK-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660771 |
Source
|
Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167414-88-1 |
Source
|
Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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